molecular formula C40H48F2N14O9 B13015357 tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate

tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B13015357
M. Wt: 906.9 g/mol
InChI Key: KTGZTXSULWKYGD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug design This compound is characterized by its intricate structure, which includes multiple functional groups such as triazoles, amides, and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure through a Huisgen cycloaddition reaction. This is followed by the introduction of various functional groups through a series of nucleophilic substitution, amidation, and esterification reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for the development of new therapeutics.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its complex structure allows it to interact with multiple molecular targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The presence of triazole and amide groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate analogs with different substituents.
  • Other triazole-containing compounds: with similar structural features.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various scientific fields.

Properties

Molecular Formula

C40H48F2N14O9

Molecular Weight

906.9 g/mol

IUPAC Name

tert-butyl 2-[4-[[(5-amino-2,2-difluoro-5-oxopentyl)-[3-[[1-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]triazol-4-yl]methylcarbamoyl]-5-[[1-(2-hydroxyethyl)triazol-4-yl]methylcarbamoyl]benzoyl]amino]methyl]triazol-1-yl]acetate

InChI

InChI=1S/C40H48F2N14O9/c1-39(2,3)65-35(60)22-56-21-31(49-52-56)18-53(24-40(41,42)9-8-33(43)58)38(63)28-13-26(36(61)45-15-29-19-54(10-11-57)50-47-29)12-27(14-28)37(62)46-16-30-20-55(51-48-30)17-25-4-6-32(7-5-25)64-23-34(44)59/h4-7,12-14,19-21,57H,8-11,15-18,22-24H2,1-3H3,(H2,43,58)(H2,44,59)(H,45,61)(H,46,62)

InChI Key

KTGZTXSULWKYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CN(CC(CCC(=O)N)(F)F)C(=O)C2=CC(=CC(=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)OCC(=O)N)C(=O)NCC5=CN(N=N5)CCO

Origin of Product

United States

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